5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the azo-coupling reaction. This reaction is a type of electrophilic substitution reaction where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.
Substitution: Reagents like halogens, nitro compounds, and sulfonic acids are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Mechanism of Action
The mechanism of action of 5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with cellular components. The azo group can undergo reduction in the presence of cellular reductases, leading to the formation of aromatic amines which can further interact with proteins and nucleic acids. This interaction can result in the modulation of various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Another azo dye with similar structural properties.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: A compound with a similar pyrimidine core but different substituents.
Uniqueness
5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of the azo group and the pyrimidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92265-26-4 |
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Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N4O4/c1-19-7-5-3-2-4-6(7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5,8H,1H3,(H2,12,13,16,17,18) |
InChI Key |
QOVGTWNRBLSBLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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